molecular formula C5H14ClNO B2948632 2-Propoxyethylamine hydrochloride CAS No. 221043-83-0

2-Propoxyethylamine hydrochloride

Cat. No.: B2948632
CAS No.: 221043-83-0
M. Wt: 139.62
InChI Key: HMWXCSCBUXKXSA-UHFFFAOYSA-N
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Description

2-Propoxyethylamine hydrochloride: is an organic compound with the molecular formula C5H13NO·HCl . It is a colorless to almost colorless liquid with a characteristic odor. This compound is primarily used in organic synthesis as a reagent and catalyst. It is also known for its applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-Propoxyethylamine hydrochloride typically begins with 2-Propoxyethanol and ammonia.

    Reaction Conditions: The reaction involves heating 2-Propoxyethanol with ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.

    Hydrochloride Formation: The resulting 2-Propoxyethylamine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration.

    Purification: The crude product is purified using distillation and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Propoxyethylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Propoxyethylamine oxides.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst in various organic reactions.

Biology:

    Biochemical Research: Used in the study of enzyme mechanisms and protein interactions.

Medicine:

    Pharmaceuticals: Investigated for potential use in drug development due to its amine functionality.

Industry:

    Surfactants: Used in the production of surfactants and detergents.

    Polymers: Involved in the synthesis of polymeric materials.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 2-Propoxyethylamine hydrochloride can inhibit certain enzymes by binding to their active sites.

    Protein Interactions: It can interact with proteins, affecting their structure and function.

Pathways:

    Metabolic Pathways: The compound can be metabolized by liver enzymes, leading to various metabolites.

    Signal Transduction: It can influence signal transduction pathways by interacting with cellular receptors.

Comparison with Similar Compounds

    2-Methoxyethylamine hydrochloride: Similar structure but with a methoxy group instead of a propoxy group.

    2-Ethoxyethylamine hydrochloride: Contains an ethoxy group instead of a propoxy group.

Uniqueness:

    Reactivity: 2-Propoxyethylamine hydrochloride has unique reactivity due to the presence of the propoxy group, which can influence its chemical behavior.

    Applications: Its specific structure makes it suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-propoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-2-4-7-5-3-6;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNCQPYVYLMJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221043-83-0
Record name 2-propoxyethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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